2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid
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Overview
Description
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, methoxy, and aminopyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Coupling with Benzoic Acid Derivative: The final step involves coupling the synthesized pyrimidine derivative with a benzoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehyde or carboxylic acid derivatives, while substitution of chloro groups can yield various substituted derivatives .
Scientific Research Applications
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed biological effects . For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and its derivatives share structural similarities with 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid.
Benzoic Acid Derivatives: Compounds like 4-chlorobenzoic acid and 5-methoxybenzoic acid also share structural features with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H12Cl2N4O3 |
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Molecular Weight |
343.16 g/mol |
IUPAC Name |
2-chloro-4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-16-11-8(15)5-17-13(19-11)18-9-4-7(14)6(12(20)21)3-10(9)22-2/h3-5H,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI Key |
UTLJKPXVNNEOTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C(=C2)Cl)C(=O)O)OC |
Origin of Product |
United States |
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